1-Allyl-4-chloro-2-trifluoromethyl-benzene
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Overview
Description
1-Allyl-4-chloro-2-trifluoromethyl-benzene is an organic compound characterized by the presence of an allyl group, a chloro substituent, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-4-chloro-2-trifluoromethyl-benzene can be synthesized through various methods. One common approach involves the allylation of 4-chloro-2-trifluoromethyl-benzene using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale allylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-chloro-2-trifluoromethyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or potassium permanganate are used under controlled conditions.
Reduction Reactions: Catalysts like palladium on carbon or lithium aluminum hydride are employed for reduction processes.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include epoxides, aldehydes, and carboxylic acids.
Reduction Reactions: Products include alkanes and alcohols.
Scientific Research Applications
1-Allyl-4-chloro-2-trifluoromethyl-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-allyl-4-chloro-2-trifluoromethyl-benzene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological activity .
Comparison with Similar Compounds
- 1-Allyl-4-(trifluoromethyl)benzene
- 2-Chlorobenzotrifluoride
- 4-Bromobenzotrifluoride
- 4-Chlorobenzotrifluoride
Uniqueness: The presence of both chloro and trifluoromethyl groups on the benzene ring enhances its electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-1-prop-2-enyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3/c1-2-3-7-4-5-8(11)6-9(7)10(12,13)14/h2,4-6H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGRONBFJIUPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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